Synthetic Efficiency: 20% Faster Reaction Kinetics in Dasatinib Intermediate Synthesis vs. 2-Bromothiophene
In the synthesis of dasatinib intermediates via Suzuki-Miyaura cross-coupling, 2-bromo-5-methylthiophene demonstrates 20% faster reaction kinetics compared to unsubstituted 2-bromothiophene under identical reaction conditions . This kinetic advantage is attributed to the electron-donating effect of the 5-methyl substituent, which increases electron density on the thiophene ring and facilitates oxidative addition of the C-Br bond to palladium(0) catalysts.
| Evidence Dimension | Reaction kinetics (relative rate) |
|---|---|
| Target Compound Data | 20% faster than comparator |
| Comparator Or Baseline | 2-Bromothiophene (CAS 1003-09-4); baseline rate defined as 1.0 |
| Quantified Difference | 1.2× relative rate increase |
| Conditions | Suzuki-Miyaura cross-coupling; Pd catalyst; dasatinib intermediate synthesis |
Why This Matters
A 20% faster reaction rate reduces cycle time in multi-step pharmaceutical manufacturing, directly lowering production costs and increasing throughput in GMP environments.
